molecular formula C11H14O4 B2720513 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2445792-33-4

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid

Cat. No.: B2720513
CAS No.: 2445792-33-4
M. Wt: 210.229
InChI Key: HOGPPAYQIWQBPL-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid is a tricyclic compound featuring a strained octane core with a methoxycarbonyl (-COOCH₃) group at position 5 and a carboxylic acid (-COOH) group at position 1. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

5-methoxycarbonyltricyclo[3.3.0.03,7]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-9(14)11-4-6-2-10(11,8(12)13)3-7(6)5-11/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPPAYQIWQBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the final product. For example, a precursor compound can be reacted with sodium methoxide in anhydrous methanol at 60°C for three hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with bicyclo and tricyclo derivatives sharing functional groups (methoxycarbonyl, carboxylic acid) or structural frameworks. Key parameters include molecular weight, ring system complexity, and substituent effects.

Table 1: Comparative Analysis of Similar Compounds

Compound Name Molecular Formula Molecular Weight CAS No. Ring System Substituents Key Properties/Notes References
5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid C₁₁H₁₂O₅* ~224.21* - Tricyclo[3.3.0.0³,⁷]octane -COOCH₃ (C5), -COOH (C1) High ring strain; potential low solubility
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid C₁₁H₁₆O₄ 212.24 1459-96-7 Bicyclo[2.2.2]octane -COOCH₃ (C4), -COOH (C1) Lower strain; higher stability
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid C₁₁H₁₆O₄ 212.24 110371-27-2 Bicyclo[3.2.1]octane -COOCH₃ (C5), -COOH (C1) Moderate solubility; used in drug design
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate C₁₀H₁₄O₄ 196.24 2445793-16-6 Tricyclo[3.3.0.0³,⁷]octane -COOCH₃ (C1), -CH₂OH (C5) Computed XLogP: 0.6; polar surface area: 46.5 Ų
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (alternative entry) C₁₁H₁₆O₄ 212.24 18720-35-9 Bicyclo[2.2.2]octane -COOCH₃ (C4), -COOH (C1) Similar to CAS 1459-96-7

*Inferred data due to lack of explicit evidence.

Key Observations:

Ring System Complexity :

  • The tricyclo[3.3.0.0³,⁷]octane framework introduces significant steric strain compared to bicyclo systems (e.g., bicyclo[2.2.2]octane) . This strain may enhance reactivity in synthetic applications but reduce thermodynamic stability.
  • Bicyclo[2.2.2]octane derivatives (e.g., CAS 1459-96-7) exhibit lower strain and higher symmetry, improving crystallinity and stability .

Substituent Effects :

  • Methoxycarbonyl groups (-COOCH₃) increase hydrophobicity (higher LogP), whereas carboxylic acid (-COOH) groups enhance polarity and hydrogen-bonding capacity .
  • Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate (CAS 2445793-16-6) has a polar hydroxymethyl group, contributing to a lower LogP (0.6) compared to methoxycarbonyl analogs .

Physicochemical Properties: Tricyclo compounds are less soluble in aqueous media due to their rigid, non-planar structures, whereas bicyclo derivatives (e.g., CAS 110371-27-2) show moderate solubility, making them more suitable for pharmaceutical formulations .

Synthetic Utility :

  • Bicyclo[3.2.1]octane-1-carboxylic acid derivatives are used as rigid scaffolds in drug discovery, mimicking peptide backbones or aromatic systems .
  • The tricyclo compound’s strain may facilitate ring-opening reactions or serve as a precursor to functionalized intermediates .

Biological Activity

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and functional groups. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₄O₄
CAS Number: 2445792-33-4
IUPAC Name: 5-methoxycarbonyltricyclo[3.3.0.03,7]octane-1-carboxylic acid

The compound's structure features a methoxycarbonyl group attached to a tricyclic octane framework, which influences its biological properties and reactivity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Precursor Preparation: The synthesis often begins with a suitable precursor compound.
  • Reaction Conditions: Commonly, sodium methoxide is reacted with the precursor in anhydrous methanol at elevated temperatures (e.g., 60°C) for several hours.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction: It could also interact with cellular receptors, influencing signaling pathways that regulate physiological responses.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological applications:

  • Antimicrobial Activity: Research indicates that derivatives of tricyclic compounds exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects.
  • Anti-inflammatory Properties: Some studies have reported that compounds with similar structures can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological Activity
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acidBicyclicModerate antimicrobial activity
Tricyclo[5.1.0.03,5]octaneTricyclicLimited biological studies available

Applications in Medicinal Chemistry

The unique structure of this compound makes it a promising candidate for drug development:

  • Pharmaceutical Development: Its potential as a lead compound for designing new drugs targeting specific diseases.
  • Material Science: It can be utilized in the synthesis of advanced materials due to its unique chemical properties.

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